molecular formula C7H15NO2 B6260059 rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol CAS No. 1844859-59-1

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol

Cat. No.: B6260059
CAS No.: 1844859-59-1
M. Wt: 145.2
InChI Key:
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Description

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its oxolane ring structure, which is substituted with a propan-2-ylamino group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxirane and propan-2-ylamine.

    Reaction Conditions: The oxirane undergoes ring-opening reactions in the presence of propan-2-ylamine under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: Substitution reactions can occur at the amino group or the oxolane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products:

Scientific Research Applications

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

    Pathways Involved: The pathways affected by the compound include metabolic pathways, signal transduction pathways, and regulatory networks, leading to various biological effects.

Comparison with Similar Compounds

    rac-(3R,4S)-4-[(methyl)amino]oxolan-3-ol: Similar structure with a methyl group instead of a propan-2-yl group.

    rac-(3R,4S)-4-[(ethyl)amino]oxolan-3-ol: Similar structure with an ethyl group instead of a propan-2-yl group.

    rac-(3R,4S)-4-[(butyl)amino]oxolan-3-ol: Similar structure with a butyl group instead of a propan-2-yl group.

Uniqueness: rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its racemic nature also allows for the study of enantiomeric effects in various applications.

Properties

CAS No.

1844859-59-1

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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